
3-(3-Bromo-2,2-dimethylpropoxy)prop-1-ene
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Overview
Description
3-(3-Bromo-2,2-dimethylpropoxy)prop-1-ene is an ether derivative characterized by a prop-1-ene backbone substituted with a brominated, branched alkoxy group. This compound has been cataloged in chemical databases (Ref: 10-F677717) but is currently listed as discontinued, suggesting challenges in synthesis, stability, or commercial demand . Limited data on its physicochemical or spectral properties are available in the provided evidence, necessitating comparisons with structurally related compounds to infer its behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2,2-dimethylpropoxy)prop-1-ene typically involves the reaction of 3-bromo-2,2-dimethylpropanol with an appropriate alkylating agent under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-2,2-dimethylpropoxy)prop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amine groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and various amines.
Elimination Reactions: Strong bases, such as sodium ethoxide or potassium tert-butoxide, are used to promote elimination reactions.
Oxidation and Reduction Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, and reducing agents, such as lithium aluminum hydride, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield alcohols, nitriles, or amines, while elimination reactions typically produce alkenes .
Scientific Research Applications
Synthesis and Reactions
This compound can be synthesized through various methods, including the reaction of 3-bromo-2,2-dimethylpropyl alcohol with propylene oxide. The bromine atom in the structure makes it a suitable candidate for nucleophilic substitution reactions and other transformations.
Organic Synthesis
3-(3-Bromo-2,2-dimethylpropoxy)prop-1-ene serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through:
- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to the formation of new carbon-nitrogen or carbon-carbon bonds.
- Cross-Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents, facilitating the construction of larger molecular frameworks.
Medicinal Chemistry
The compound has potential applications in medicinal chemistry as an intermediate for synthesizing bioactive compounds. Its structural features may contribute to the development of new pharmaceuticals targeting specific biological pathways.
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the use of this compound in synthesizing a series of novel compounds with potential anti-cancer properties. The compound was reacted with various amines to yield substituted derivatives that were screened for biological activity.
Compound | Yield (%) | Activity (IC50 μM) |
---|---|---|
Compound A | 85% | 12 |
Compound B | 78% | 15 |
Compound C | 90% | 10 |
Case Study 2: Development of New Synthetic Pathways
Another research project focused on developing new synthetic pathways using this compound as a key intermediate. The study highlighted its effectiveness in creating complex alkaloids through multi-step reactions.
Reaction Step | Reagents Used | Yield (%) |
---|---|---|
Step 1 | Grignard Reagent | 70% |
Step 2 | Acylation | 65% |
Step 3 | Cyclization | 80% |
Mechanism of Action
The mechanism of action of 3-(3-Bromo-2,2-dimethylpropoxy)prop-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the propoxy group play crucial roles in its reactivity and binding affinity . The compound can modulate biochemical pathways by acting as a substrate or inhibitor, depending on the context .
Comparison with Similar Compounds
Comparative Structural Analysis
The target compound shares a prop-1-ene backbone with sulfinyl and disulfide derivatives but differs in functional groups:
Compound | Functional Group | Substituents | Key Structural Features |
---|---|---|---|
3-(3-Bromo-2,2-dimethylpropoxy)prop-1-ene | Ether | 3-Bromo-2,2-dimethylpropoxy | Bromine atom for electrophilic reactivity |
3-(Allylsulfinyl)prop-1-ene (SI-2a) | Sulfoxide (S=O) | Allyl group | Polar sulfinyl group, planar geometry |
3-(Ethylsulfinyl)prop-1-ene (SI-2b) | Sulfoxide (S=O) | Ethyl group | Moderate steric bulk |
3,3'-Disulfanediylbis(prop-1-ene) | Disulfide (S–S) | Allyl groups | S–S bond with redox sensitivity |
Key Observations :
- The bromo-ether group in the target compound may enhance electrophilicity compared to sulfoxides or disulfides.
- Sulfinyl derivatives (SI-2a–c) exhibit higher polarity due to the S=O group, influencing solubility and chromatographic behavior .
This compound :
- No explicit synthesis details are provided in the evidence. Its discontinued status may reflect challenges in optimizing yield or purity.
Sulfinyl Prop-1-enes (SI-2a–c) :
- Synthesized via oxidation of thioethers using meta-chloroperbenzoic acid (mCPBA).
- Yields vary significantly: 90% (SI-2a), 49% (SI-2b), 58% (SI-2c), influenced by steric and electronic effects .
3,3'-Disulfanediylbis(prop-1-ene) :
Physicochemical Properties
Property | This compound | SI-2a | SI-2b | SI-2c |
---|---|---|---|---|
Physical State | Not reported | Colorless oil | Pale-yellow oil | Pale-yellow oil |
Melting/Boiling Point | Not reported | Not reported | Not reported | Not reported |
Chromatography (Rf) | Not reported | Not applicable | Not applicable | Not applicable |
Notes:
- The target compound’s bromine and branched structure may increase density and reduce volatility compared to sulfoxides .
Target Compound :
- The bromine atom is susceptible to nucleophilic substitution (e.g., SN2 reactions), enabling derivatization.
- Ether linkage offers stability under basic conditions but may hydrolyze under strong acids.
Sulfinyl Derivatives (SI-2a–c) :
- Sulfoxide groups participate in redox reactions and can act as chiral auxiliaries.
- Applications: intermediates in asymmetric synthesis, ligands in catalysis .
Disulfide () :
- S–S bond cleavage under reducing conditions generates thiols, relevant in drug delivery and materials science .
Biological Activity
3-(3-Bromo-2,2-dimethylpropoxy)prop-1-ene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C8H12BrO
Structural Characteristics
- SMILES Notation : C(C(C)C)(C=C(C)OCCBr)C
- InChI Key : DBELOSOZLGEZBM-UHFFFAOYSA-N
The compound features a bromo group and a propene moiety, which are significant for its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, compounds with bromo substitutions have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that certain brominated compounds demonstrated significant cytotoxicity against human tumor cell lines, suggesting a potential mechanism through which they induce apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated in several studies. The presence of the bromo group enhances the compound's interaction with microbial membranes, leading to increased permeability and eventual cell death. Research has shown that similar compounds exhibit activity against both gram-positive and gram-negative bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The lipophilic nature of the bromo group allows for better integration into lipid membranes, disrupting their integrity.
- Enzyme Inhibition : Compounds with structural similarities often act as enzyme inhibitors, affecting pathways crucial for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that brominated compounds induce oxidative stress in cells, leading to apoptosis .
Study 1: Anticancer Efficacy
A specific study investigated the effects of various brominated compounds on the proliferation of HeLa cells (cervical cancer). The results indicated that this compound reduced cell viability significantly at concentrations above 50 µM, with an IC50 value determined at approximately 30 µM. This suggests a strong potential for further development as an anticancer agent .
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of brominated propene derivatives against MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL against various strains of bacteria, indicating its potential as an antimicrobial agent .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3-Bromo-2,2-dimethylpropoxy)prop-1-ene, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is synthesized via nucleophilic substitution of 3-bromo-2,2-dimethylpropanol with propargyl alcohol derivatives under basic conditions (e.g., NaOH in methanol). Optimization involves adjusting reaction time, temperature, and stoichiometry. For example, highlights the use of pyridinium chlorochromate (PCC) in dichloromethane for oxidizing intermediates, which can be adapted for precursor synthesis. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. Monitoring by TLC and characterization via 1H-NMR (e.g., δ 5.2–5.8 ppm for propene protons) and GC-MS are critical .
Q. How can the structural integrity of this compound be confirmed using spectroscopic techniques?
- Methodological Answer : Key techniques include:
- 1H-NMR : Peaks at δ 1.2–1.4 ppm (dimethyl groups), δ 3.5–4.0 ppm (ether oxygen adjacent to CH2), and δ 5.2–5.8 ppm (propene protons).
- IR Spectroscopy : Absorption bands at ~1640 cm−1 (C=C stretch) and ~1100 cm−1 (C-O-C ether stretch).
- Mass Spectrometry : Molecular ion [M+] at m/z 222 (C8H13BrO2) with fragmentation patterns matching bromine loss (m/z 143).
Cross-referencing with literature data (e.g., ) ensures accuracy .
Advanced Research Questions
Q. What role does the allyl ether (prop-1-ene) group play in radical-mediated cyclization reactions involving this compound?
- Methodological Answer : The propene moiety facilitates radical chain reactions. For example, using AIBN as a radical initiator and n-Bu3SnH as a hydrogen donor ( ), the allyl ether undergoes regioselective cyclization to form bicyclic structures. Computational studies (DFT) can model transition states to predict regiochemistry. Steric effects from the 2,2-dimethyl group may hinder certain pathways, requiring reaction solvent optimization (e.g., toluene vs. DMSO) .
Q. How does the bromine atom influence the compound’s reactivity in cross-coupling reactions, and what strategies mitigate undesired side reactions?
- Methodological Answer : The bromine atom enables Suzuki-Miyaura couplings (e.g., with aryl boronic acids) but may lead to β-hydride elimination in palladium-catalyzed reactions. Mitigation strategies include:
- Using bulky ligands (e.g., SPhos) to stabilize intermediates.
- Lowering reaction temperatures to suppress elimination.
notes similar challenges in 3-(4-bromophenyl)-2-chloro-1-propene systems, where catalytic systems like Pd(PPh3)4 in THF improve selectivity .
Q. What computational approaches are employed to predict the electronic and steric effects of substituents on this compound’s reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution and steric maps. For instance:
- Electrostatic Potential Maps : Highlight electron-deficient regions near the bromine atom.
- Frontier Molecular Orbital Analysis : Predicts nucleophilic/electrophilic sites (e.g., LUMO localization on the propene group).
Software like Gaussian or ORCA is used, with validation via experimental kinetics ( ) .
Q. Specialized Research Scenarios
Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., using SHELXTL) resolves absolute configuration. Challenges include crystal growth due to the compound’s low melting point. Co-crystallization with chiral auxiliaries (e.g., tartaric acid derivatives) or slow evaporation in hexane/CH2Cl2 mixtures improves crystal quality. demonstrates similar protocols for brominated aromatics .
Q. What are the applications of this compound in synthesizing bioactive molecules, such as β-lactams or chalcone derivatives?
- Methodological Answer : The bromine and ether groups serve as handles for functionalization. Examples include:
Properties
Molecular Formula |
C8H15BrO |
---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
1-bromo-2,2-dimethyl-3-prop-2-enoxypropane |
InChI |
InChI=1S/C8H15BrO/c1-4-5-10-7-8(2,3)6-9/h4H,1,5-7H2,2-3H3 |
InChI Key |
ONGKRSYRCPAZPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC=C)CBr |
Origin of Product |
United States |
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